molecular formula C13H17NO2S B14378431 3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide CAS No. 88124-20-3

3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide

Katalognummer: B14378431
CAS-Nummer: 88124-20-3
Molekulargewicht: 251.35 g/mol
InChI-Schlüssel: UDYVJMUJBJSGCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide is a chemical compound with a complex structure that includes a phenylsulfanyl group and a butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a butanamide derivative with a phenylsulfanyl compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may play a role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Oxo-N-phenylbutanamide: Similar in structure but lacks the phenylsulfanyl group.

    Acetoacetanilide: Another related compound with different functional groups.

Uniqueness

3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities compared to similar compounds .

Eigenschaften

CAS-Nummer

88124-20-3

Molekularformel

C13H17NO2S

Molekulargewicht

251.35 g/mol

IUPAC-Name

3-oxo-N-(1-phenylsulfanylpropan-2-yl)butanamide

InChI

InChI=1S/C13H17NO2S/c1-10(14-13(16)8-11(2)15)9-17-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,16)

InChI-Schlüssel

UDYVJMUJBJSGCR-UHFFFAOYSA-N

Kanonische SMILES

CC(CSC1=CC=CC=C1)NC(=O)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.